Structural Differentiation: Methylene Linker vs. Direct N-Aryl Connection
The target compound features a methylene bridge between the quinoline 4-position and the piperazine ring. This contrasts with 4-piperazinylquinoline analogs (e.g., VR23, a potent proteasome inhibitor) where the piperazine is directly N-attached to the quinoline [1]. This methylene spacer introduces greater rotational freedom, which can alter the molecule's conformational ensemble and is a known strategy in drug design to modulate binding kinetics and off-target selectivity [2]. While VR23 exhibits potent proteasome inhibition with an IC50 of 1 nM for trypsin-like proteasomes, its activity is derived from a complex sulfonyl-containing pharmacophore, not the core scaffold. The unadorned 4-(Piperazin-1-ylmethyl)quinoline scaffold is a chemically distinct, simpler building block, allowing for divergent derivatization.
| Evidence Dimension | Chemical Structure (Linker Type) |
|---|---|
| Target Compound Data | Quinoline-4-ylmethyl linked to piperazine (C14H17N3) |
| Comparator Or Baseline | VR23: 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (C19H14ClN5O6S) |
| Quantified Difference | Presence of a flexible -CH2- linker vs. a rigid N-aryl bond; significant difference in molecular weight (227.30 vs. 521.85 g/mol) and functionalization. |
| Conditions | N/A (Structural comparison) |
Why This Matters
The presence of the methylene linker allows for a distinct vector of chemical diversification compared to direct N-aryl analogs, enabling the synthesis of unique chemical space not accessible from the latter scaffold.
- [1] Lee, H., McClure, R., Solomon, V. R., Vu, H. Y., & Pundir, S. (2015). VR23: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification. Cancer Research, 75(19), 4164-4175. View Source
- [2] Peyton, D. H., Burgess, S. J., & N'Da, D. D. (2010). Reversal agent and linker variants of reversed chloroquines: activities against Plasmodium falciparum. Journal of Medicinal Chemistry, 53(2), 809-821. View Source
